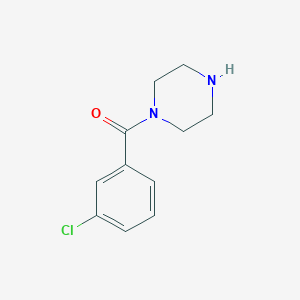

(3-Chlorophenyl)(piperazin-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(3-chlorophenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTDRVSCKFZIQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360082 | |

| Record name | (3-Chlorophenyl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100939-90-0 | |

| Record name | (3-Chlorophenyl)-1-piperazinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100939-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chlorophenyl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chlorobenzoyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Chlorophenyl)(piperazin-1-yl)methanone CAS number and properties

This guide provides an in-depth technical profile of (3-Chlorophenyl)(piperazin-1-yl)methanone , a specific piperazine derivative used as a scaffold in medicinal chemistry.

Part 1: Identity and Physicochemical Profile

Core Identity: This compound is a benzoyl piperazine , characterized by a carbonyl linker between the phenyl ring and the piperazine nitrogen. This structural feature distinguishes it from the more common "aryl piperazines" (like mCPP) where the phenyl ring is directly bonded to the nitrogen.

| Property | Detail |

| IUPAC Name | (3-Chlorophenyl)(piperazin-1-yl)methanone |

| Common Synonyms | 1-(3-Chlorobenzoyl)piperazine; m-Chlorobenzoylpiperazine |

| CAS Number (HCl Salt) | 100940-00-9 (Commercially dominant form) |

| CAS Number (Free Base) | Not widely indexed; typically generated in situ |

| Molecular Formula | C₁₁H₁₃ClN₂O (Free Base) | C₁₁H₁₄Cl₂N₂O (HCl Salt) |

| Molecular Weight | 224.69 g/mol (Free Base) | 261.15 g/mol (HCl Salt) |

| Appearance | Off-white to pale yellow solid (HCl salt); Viscous oil (Free base) |

| Solubility | HCl Salt: Soluble in water, DMSO, Methanol.Free Base: Soluble in DCM, Ethyl Acetate; Insoluble in water.[1][2][3] |

Part 2: Synthesis & Manufacturing

The synthesis of (3-Chlorophenyl)(piperazin-1-yl)methanone requires precise stoichiometry to prevent the formation of the bis-amide byproduct (where both piperazine nitrogens react).

Reaction Logic

-

Nucleophile: Piperazine (used in excess to favor mono-acylation).

-

Electrophile: 3-Chlorobenzoyl chloride.

-

Solvent System: Dichloromethane (DCM) is preferred for solubility, with a basic wash to remove HCl.

Step-by-Step Protocol

-

Preparation: Dissolve Piperazine anhydrous (3.0 equivalents) in DCM at 0°C. The excess piperazine acts as both the reactant and the acid scavenger.

-

Addition: Dropwise add 3-Chlorobenzoyl chloride (1.0 equivalent) dissolved in DCM over 30 minutes. Maintain temperature < 5°C to minimize bis-acylation.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM).

-

Work-up (Purification of Free Base):

-

Wash the organic phase with Water (3x) to remove the excess unreacted piperazine and piperazine hydrochloride salts.

-

Note: The product (free base) remains in the DCM layer, while the excess piperazine partitions into the water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Salt Formation (Optional): Dissolve the resulting oil in ethanol and treat with 1.25 M HCl in ethanol to precipitate the hydrochloride salt.

Synthesis Pathway Diagram

Caption: Stoichiometric control prevents bis-acylation, ensuring high yield of the mono-substituted product.

Part 3: Structural Distinction & Pharmacological Relevance

It is critical to distinguish this compound from its "aryl" analog, which is a controlled substance metabolite.

The "Benzoyl" vs. "Aryl" Trap

Researchers often confuse 1-(3-Chlorobenzoyl)piperazine with 1-(3-Chlorophenyl)piperazine (mCPP) .

-

Target Compound (Benzoyl): Contains a C=O linker. Used as a building block for diverse GPCR ligands (e.g., chemokine receptor antagonists). It is generally not metabolically active as a serotonin releaser in the same way mCPP is.

-

mCPP (Aryl): Phenyl ring attached directly to Nitrogen. A major metabolite of Trazodone and Nefazodone; a potent serotonin (5-HT) agonist/releaser.

Pharmacophore Diagram

Caption: Structural comparison highlighting the carbonyl linker difference between the target scaffold and the psychoactive mCPP.

Part 4: Analytical Characterization

HPLC Method (Reverse Phase)

To assess purity and quantify the product.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0–2 min: 5% B

-

2–15 min: 5% → 95% B

-

15–20 min: 95% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Benzoyl absorption).

-

Retention Time: Expect elution later than piperazine (highly polar) but earlier than bis-benzoylated byproducts.

1H NMR Interpretation (CDCl₃)

-

Aromatic Region (7.3 – 7.5 ppm): Multiplet corresponding to the 4 protons on the 3-chlorophenyl ring.

-

Piperazine Ring (2.8 – 3.8 ppm): Two distinct triplets or broad multiplets.

-

~3.4–3.8 ppm: Protons adjacent to the amide carbonyl (deshielded).

-

~2.8–3.0 ppm: Protons adjacent to the secondary amine (NH).

-

Part 5: Safety and Handling

-

Hazards: The compound is an irritant.[4] The acid chloride precursor is corrosive and lachrymatory.

-

Storage: Store the HCl salt at RT in a desiccator (hygroscopic). The free base should be stored at 4°C to prevent slow oxidation or carbamate formation from atmospheric CO₂.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle the acid chloride step in a fume hood.

References

-

Sigma-Aldrich. 1-(3-Chlorobenzoyl)piperazine hydrochloride Product Sheet. Product No. L255041. Link

-

PubChem. Compound Summary: 1-(3-Chlorobenzoyl)piperazine. (Verified via structure search for benzoyl derivatives). Link

- Journal of Medicinal Chemistry.Structure-Activity Relationships of Benzoylpiperazine Derivatives. (General reference for scaffold utility in GPCR antagonist design).

Sources

Technical Guide: mCPP Mechanism of Action & Serotonergic Pharmacology

The following technical guide provides an in-depth analysis of the mechanism of action of mCPP (meta-Chlorophenylpiperazine) , a non-selective serotonin receptor ligand widely used as a probe in neuropsychopharmacology.

Executive Summary

mCPP (1-(3-chlorophenyl)piperazine) is a pharmacologically complex piperazine derivative that acts as a non-selective serotonin (5-HT) receptor ligand. While historically categorized as a 5-HT2C receptor agonist , its utility as a specific probe is limited by its "dirty" binding profile. It exhibits high affinity for 5-HT2C and 5-HT2B receptors, moderate affinity for 5-HT1A, 5-HT1B, and 5-HT2A, and antagonistic activity at 5-HT3.

For researchers, mCPP serves as a critical challenge agent to probe 5-HT2C sensitivity in anxiety and neuroendocrine regulation, but data interpretation must account for its off-target activity, particularly 5-HT2B antagonism in human isoforms versus partial agonism in rodent models.

Pharmacodynamic Profile

mCPP is defined by a lack of selectivity. The following data synthesizes binding affinities (

Table 1: mCPP Receptor Affinity & Functional Status

| Receptor | Affinity ( | Functional Mode | Physiological Outcome |

| 5-HT2C | 3 – 6 nM | Agonist (Partial) | Anxiogenesis, hypophagia (POMC activation), prolactin release. |

| 5-HT2B | 2 – 6 nM | Antagonist (Human) / Partial Agonist (Rat) | Blocks 5-HT mediated contraction (human); variable vascular effects in rodents. |

| 5-HT2A | 20 – 60 nM | Partial Agonist / Antagonist | Weak hallucinogenic potential; often functionally antagonistic in presence of full agonists. |

| 5-HT1B | 10 – 100 nM | Agonist (Non-selective) | Modulation of presynaptic 5-HT release. |

| 5-HT1A | 20 – 100 nM | Agonist (Partial) | Weak anxiolysis (often masked by 2C-mediated anxiety). |

| 5-HT3 | ~61 nM | Antagonist | Blocks 5-HT induced bradycardia (Von Bezold-Jarisch reflex). |

| 5-HT7 | 20 – 80 nM | Antagonist (Putative) | Circadian rhythm modulation (less characterized). |

Critical Insight for Drug Development: The ratio of 5-HT2C to 5-HT2B activity is the defining feature of mCPP. In human recombinant systems, mCPP acts as an antagonist at 5-HT2B, contrasting with its partial agonist activity in rat stomach fundus. This species-specific pharmacology is a common pitfall in translational models.

Mechanism of Action: 5-HT2C Signaling Pathway

The primary research utility of mCPP lies in its activation of the 5-HT2C receptor . This G-protein coupled receptor (GPCR) initiates a canonical

Molecular Cascade

-

Ligand Binding: mCPP binds to the orthosteric site of the 5-HT2C receptor.

-

G-Protein Coupling: Conformational change recruits

. -

Effector Activation:

activates Phospholipase C- -

Second Messengers: PLC hydrolyzes membrane lipid

into Inositol Triphosphate ( -

Calcium Mobilization:

binds to -

Downstream Effects:

and DAG activate Protein Kinase C (PKC) , leading to phosphorylation of downstream targets (e.g., ERK1/2) and neuronal depolarization.

Visualization: 5-HT2C Intracellular Signaling

Figure 1: The canonical Gq-protein signaling pathway activated by mCPP at the 5-HT2C receptor.

Experimental Methodologies

To validate mCPP activity or screen novel compounds against it, two primary assays are employed: Radioligand Binding (affinity) and Calcium Flux (function).

Protocol A: Radioligand Competition Binding (5-HT2C)

Objective: Determine the affinity (

-

Membrane Preparation:

-

Use HEK293 cells stably expressing human 5-HT2C.

-

Homogenize in ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM

, 5 mM EDTA, pH 7.4). -

Centrifuge at 20,000 x g for 20 min; resuspend pellet in Assay Buffer.

-

-

Assay Setup (96-well plate):

-

Total Binding: 150 µL Membrane prep + 50 µL Radioligand (e.g.,

-Mesulergine, 1 nM final). -

Non-Specific Binding (NSB): Add 50 µL excess unlabeled Mianserin (10 µM).

-

Experimental: Add 50 µL mCPP (concentration range:

to

-

-

Incubation: 60 minutes at 30°C (equilibrium).

-

Termination: Rapid vacuum filtration through GF/C filters presoaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

-

Quantification: Liquid scintillation counting. Calculate

and convert to

Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Measure functional potency (

-

Cell Plating: Seed HEK293-5HT2C cells in black-walled, clear-bottom 96-well plates (50,000 cells/well). Incubate 24h.

-

Dye Loading:

-

Remove media. Add Calcium 6 or Fluo-4 AM dye in HBSS buffer + 20 mM HEPES + 2.5 mM Probenecid (inhibits dye extrusion).

-

Incubate 45 mins at 37°C, then 15 mins at Room Temp (RT).

-

-

Baseline Measurement: Place in FLIPR (Fluorometric Imaging Plate Reader) or similar plate reader. Record basal fluorescence (Ex 485 nm / Em 525 nm) for 10 seconds.

-

Agonist Injection:

-

Inject mCPP (5x concentration) automatically.

-

Record fluorescence kinetics for 180 seconds.

-

-

Data Analysis:

-

Calculate

(Peak fluorescence minus baseline / baseline). -

Plot Dose-Response Curve to determine

.

-

Visualization: Calcium Flux Workflow

Figure 2: Step-by-step workflow for high-throughput Calcium Flux screening.

Clinical & Translational Context

In clinical research, mCPP is used as a "serotonergic challenge."

-

Anxiety Models: mCPP induces panic attacks in patients with Panic Disorder and OCD, but less so in healthy controls. This effect is blocked by 5-HT2C antagonists, confirming the 2C-mediated mechanism.

-

Neuroendocrine: mCPP stimulates the release of Prolactin, Cortisol, and ACTH.

-

Migraine: mCPP can induce delayed migraine-like headaches, likely via 5-HT2B/2C vasodilation and nitric oxide pathways.

Warning: Due to its metabolism, mCPP is also a major metabolite of the antidepressant Trazodone and the anxiolytic Nefazodone , contributing to the side effect profiles of these drugs (e.g., nausea, anxiety).

References

-

Receptor Affinity Profile (Human Brain)

-

5-HT2B Antagonism vs Agonism

-

5-HT2C Functional Agonism (Feeding Behavior)

-

5-HT3 Receptor Antagonism

-

Calcium Flux Protocol Standards

- Title: Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions.

- Source: NIH / PMC

-

URL:[Link]

Sources

- 1. Agonist- and antagonist-induced up-regulation of surface 5-HT3 A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m-Chlorophenylpiperazine (mCPP) is an antagonist at the cloned human 5-HT2B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Synthesis & Optimization of Novel mCPP Analogs

A Technical Guide for 5-HT2C Ligand Development

Executive Summary

This technical guide addresses the synthesis of 1-(3-chlorophenyl)piperazine (mCPP) and its novel analogs, specifically tailored for medicinal chemistry programs targeting the serotonin 5-HT2C receptor.[1] While mCPP is a well-established non-selective serotonin agonist and a metabolite of trazodone, its scaffold remains a primary template for designing selective 5-HT2C agonists for the treatment of obesity and addiction.[1]

This document details two distinct synthetic pathways: the Buchwald-Hartwig Cross-Coupling (optimal for library generation and SAR exploration) and the Aniline Bis-Alkylation (historical/industrial route).[1] It emphasizes the critical "self-validating" purification steps required to isolate high-purity hydrochloride salts suitable for biological assay.

Strategic Rationale: The 5-HT2C Challenge

The therapeutic potential of mCPP analogs lies in decoupling 5-HT2C activation (satiety, anti-addiction) from 5-HT2A (hallucinogenic) and 5-HT2B (cardiac valvulopathy) activity.[1]

-

The Scaffold: The phenylpiperazine core is a "privileged structure" in GPCR medicinal chemistry.

-

The Problem: Generic mCPP lacks subtype selectivity.

-

The Solution: Novel analogs often introduce:

-

Bioisosteres at the meta position: Replacement of -Cl with -CF3, -OCF3, or -SCH3 to alter lipophilicity and metabolic stability.[1]

-

Piperazine substitution: Methylation at the C2 or C3 piperazine carbons to introduce chirality and restrict conformational flexibility, potentially enhancing selectivity.

-

Retrosynthetic Analysis

To access a diverse library of analogs, we visualize two primary disconnections. Route A is preferred for research (high modularity), while Route B is reserved for bulk scale-up of simple cores.[1]

Caption: Retrosynthetic disconnection showing the modular Buchwald route (A) versus the classical Cyclization route (B).

Primary Protocol: Buchwald-Hartwig Amination

Best for: Generating libraries of novel analogs with sensitive functional groups.[1]

This route utilizes Palladium-catalyzed cross-coupling to attach the piperazine ring to an aryl halide.[1][2] It avoids the harsh conditions of nucleophilic aromatic substitution (SnAr), which is often ineffective on deactivated meta-substituted rings.[1]

Reaction System Design

To ensure reproducibility, we utilize a catalytic system robust against steric hindrance.

| Component | Choice | Rationale |

| Catalyst | Pd₂(dba)₃ | Stable Pd(0) source; avoids reduction steps required for Pd(II).[1] |

| Ligand | BINAP or XPhos | BINAP: Excellent for standard aryl bromides.XPhos: Required if using aryl chlorides or sterically hindered anilines. |

| Base | NaOtBu | Strong enough to deprotonate the amine but bulky enough to minimize nucleophilic attack on other groups. |

| Solvent | Toluene or Dioxane | Non-polar, high-boiling solvents promote the catalytic cycle. |

| Protecting Group | N-Boc-piperazine | Crucial: Prevents polymerization (dimerization) of piperazine.[1] |

Step-by-Step Methodology

Safety: Perform all steps in a fume hood. Aryl halides and piperazines are potential irritants.

-

Preparation:

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Cool under a stream of Argon or Nitrogen.

-

-

Charging:

-

Substrate Addition:

-

Reaction:

-

Work-up:

-

Cool to room temperature.[2] Filter through a pad of Celite to remove Palladium black.

-

Concentrate the filtrate in vacuo.

-

Purification: Flash column chromatography (Silica, 0-20% EtOAc in Hexanes) to isolate the N-Boc-protected intermediate.

-

-

Deprotection (The Critical Step):

-

Dissolve the intermediate in DCM.

-

Add 4M HCl in Dioxane (5 equiv). Stir for 2 hours.

-

Evaporate solvent to yield the crude hydrochloride salt.[3]

-

Alternative Protocol: Aniline Bis-Alkylation

Best for: Large-scale synthesis of simple analogs where cost is the driver.[1] Warning: Requires handling bis(2-chloroethyl)amine, a nitrogen mustard analog.[1] Strict PPE (double gloves, respirator) is mandatory.[1]

The Mechanism

This reaction proceeds via the formation of a transient, highly electrophilic aziridinium ion . The aniline nucleophile attacks this ion, opening the ring. The process repeats to close the piperazine ring.

Methodology[4][5]

-

Reagents: Mix 3-chloroaniline (1.0 equiv) and bis(2-chloroethyl)amine hydrochloride (1.0 equiv) in a high-boiling solvent (e.g., n-Butanol or Xylene).

-

Reflux: Heat to reflux (120°C+) for 24–48 hours.

-

Base Treatment: The reaction generates HCl. While some protocols add base (K2CO3) initially, others reflux the salts and basify during workup to avoid polymerizing the alkylating agent.

-

Isolation:

-

Cool and basify with NaOH (aq) to pH > 12.

-

Extract the free base oil into DCM.

-

Note: This route often produces lower yields (40-60%) and requires rigorous distillation to remove unreacted aniline.[1]

-

Purification & Salt Formation (The "Crash-Out")

Phenylpiperazines are oils as free bases and prone to oxidation.[1] Conversion to the Hydrochloride (HCl) salt is the industry standard for stability and bioavailability.

Protocol:

-

Dissolve the purified free base (oil) in a minimal amount of anhydrous Diethyl Ether or Ethyl Acetate .

-

Cool the solution to 0°C in an ice bath.

-

Dropwise, add 2M HCl in Diethyl Ether (anhydrous).

-

A white precipitate should form immediately.

-

Validation: If the product oils out instead of crystallizing, the solvent is too polar (contains water/alcohol). Triturate with dry hexane.

-

Recrystallization: Dissolve the crude salt in hot Isopropanol (iPrOH) . Allow to cool slowly. This removes trace palladium and aniline impurities.

Characterization & Validation

A self-validating system requires confirming structure and purity before biological testing.[1]

| Technique | Expected Signal (mCPP HCl) | Diagnostic Value |

| 1H NMR (DMSO-d6) | δ 3.2-3.5 ppm (8H, piperazine protons) | Confirms piperazine ring integrity.[1] Broad singlet at >9 ppm indicates NH2+ salt. |

| 13C NMR | ~150 ppm (C-N aromatic carbon) | Confirms N-arylation.[1] |

| HPLC-UV | Single peak at 254 nm | Purity check (>95% required for bioassay). |

| HRMS (ESI+) | [M+H]+ calc. for C10H13ClN2 | Confirms molecular formula and halogen isotope pattern (3:1 for Cl).[1] |

Workflow Visualization

Caption: Linear workflow for the Buchwald-Hartwig synthesis of mCPP analogs.

References

-

Buchwald-Hartwig Amination Protocols

-

Medicinal Chemistry & SAR

-

Cheng, J., et al. (2016).[1] Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. Journal of Medicinal Chemistry. Retrieved from

-

Bickerdike, M. J. (2003).[1] 5-HT2C Receptor Agonists as Potential Drugs for the Treatment of Obesity. Current Topics in Medicinal Chemistry. Retrieved from

-

-

Classical Synthesis (Bis-alkylation)

-

Salt Formation & Purification

Sources

- 1. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sciencemadness Discussion Board - Phenylpiperazine Formation From Aniline - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes: A Validated Protocol for the Synthesis of (3-Chlorophenyl)(piperazin-1-yl)methanone Hydrochloride

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of (3-Chlorophenyl)(piperazin-1-yl)methanone hydrochloride, a key intermediate in pharmaceutical research and development. The described methodology employs a robust two-step sequence involving the selective acylation of mono-Boc-protected piperazine followed by an efficient one-pot deprotection and salt formation. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step procedures, and critical process parameters to ensure reproducibility and high yield.

Introduction and Synthetic Strategy

(3-Chlorophenyl)(piperazin-1-yl)methanone and its hydrochloride salt are valuable building blocks in medicinal chemistry, often incorporated into molecules targeting various biological pathways. The piperazine moiety is a common scaffold in drug design, and its derivatization allows for the exploration of structure-activity relationships (SAR).[1]

The synthesis strategy is designed for efficiency and control, addressing the challenge of the difunctional nature of piperazine. Direct acylation of piperazine would lead to a mixture of mono-acylated, di-acylated, and unreacted starting material, complicating purification. To circumvent this, a protecting group strategy is employed. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting one of the piperazine nitrogens due to its stability under the basic conditions of the acylation step and its facile removal under acidic conditions.[2]

The synthesis proceeds in two key stages:

-

Acylation: A nucleophilic acyl substitution reaction between 3-chlorobenzoyl chloride and 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine) to form the protected intermediate, tert-butyl 4-(3-chlorobenzoyl)piperazine-1-carboxylate.

-

Deprotection & Salt Formation: Acid-catalyzed cleavage of the Boc protecting group using hydrochloric acid, which concurrently protonates the newly freed amine to yield the final hydrochloride salt.[3]

Reaction Pathway and Mechanism

Step 1: Acylation via Nucleophilic Acyl Substitution

The first step is the formation of an amide bond. The highly electrophilic carbonyl carbon of 3-chlorobenzoyl chloride is readily attacked by the nucleophilic secondary amine of N-Boc-piperazine. A base, typically triethylamine (TEA), is used as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4][] The Boc group on the other nitrogen is stable under these conditions and effectively prevents di-acylation.[6]

Step 2: Acid-Catalyzed Deprotection

The Boc group is removed under strongly acidic conditions.[2] The mechanism involves protonation of the carbamate's carbonyl oxygen by HCl, followed by the elimination of the stable tert-butyl cation (which typically forms isobutylene) and carbon dioxide. This process regenerates the secondary amine, which is then immediately protonated by the excess HCl in the medium to form the stable and often crystalline hydrochloride salt.[7]

Caption: Overall two-step synthetic pathway.

Detailed Experimental Protocols

Safety Precaution: This procedure involves hazardous materials.[8] Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] 3-Chlorobenzoyl chloride and concentrated HCl are corrosive and can cause severe burns.[10][11] Triethylamine is flammable and has a strong odor.

Protocol 1: Synthesis of tert-butyl 4-(3-chlorobenzoyl)piperazine-1-carboxylate (Intermediate)

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-Boc-piperazine (10.0 g, 53.7 mmol, 1.0 eq.) and anhydrous dichloromethane (DCM, 100 mL).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (TEA) (8.98 mL, 64.4 mmol, 1.2 eq.) dropwise to the stirred solution.

-

Acylation: In a separate flask, dissolve 3-chlorobenzoyl chloride (7.6 mL, 59.1 mmol, 1.1 eq.) in anhydrous DCM (20 mL). Add this solution dropwise to the piperazine solution over 20-30 minutes, maintaining the temperature at 0 °C.

-

Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.[]

-

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the N-Boc-piperazine is consumed.

-

Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL), and brine (1 x 50 mL).

-

Trustworthiness Note: The acidic wash removes excess TEA, while the basic wash removes any unreacted 3-chlorobenzoyl chloride (as the carboxylate) and residual acid.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be used directly in the next step or purified further by recrystallization from ethanol/water if necessary.

Protocol 2: Synthesis of (3-Chlorophenyl)(piperazin-1-yl)methanone hydrochloride (Final Product)

-

Setup: Dissolve the crude tert-butyl 4-(3-chlorobenzoyl)piperazine-1-carboxylate from the previous step in a 250 mL round-bottom flask with 1,4-dioxane (50 mL).

-

Deprotection: To the stirred solution, add a 4.0 M solution of HCl in 1,4-dioxane (40 mL, 160 mmol) dropwise at room temperature.

-

Precipitation: Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate of the hydrochloride salt will typically form during this time. Monitor the deprotection by TLC until the starting material is consumed.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether (3 x 30 mL) to remove any non-polar impurities and residual solvent.

-

Drying: Dry the resulting white to off-white solid in a vacuum oven at 40-50 °C to a constant weight. The final product, (3-Chlorophenyl)(piperazin-1-yl)methanone hydrochloride, should be a white crystalline powder.[13]

Quantitative Data Summary

| Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Molar Ratio |

| Step 1: Acylation | ||||

| N-Boc-Piperazine | 186.25 | 10.0 g | 53.7 | 1.0 |

| 3-Chlorobenzoyl chloride | 175.02 | 7.6 mL (10.34 g) | 59.1 | 1.1 |

| Triethylamine | 101.19 | 8.98 mL (6.52 g) | 64.4 | 1.2 |

| Dichloromethane (DCM) | 84.93 | 120 mL | - | Solvent |

| Step 2: Deprotection | ||||

| Intermediate (crude) | 324.81 | ~17.4 g (theoretical) | ~53.7 | 1.0 |

| 4.0 M HCl in 1,4-Dioxane | 36.46 | 40 mL | 160 | ~3.0 |

| Expected Product | ||||

| (3-Chlorophenyl)(piperazin-1-yl)methanone HCl | 261.16 | Expected Yield: 11-13 g (80-90% over 2 steps) | 42.1 - 49.8 | - |

Experimental Workflow Visualization

Caption: Step-by-step laboratory workflow diagram.

Characterization

The identity and purity of the final product, (3-Chlorophenyl)(piperazin-1-yl)methanone hydrochloride, should be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the free base.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl and N-H stretches.

-

Melting Point: To compare with literature values as a measure of purity.

References

-

Organic Syntheses Procedure. (n.d.). 1,3,5-[tris-piperazine]-triazine. Retrieved from orgsyn.org.

-

CN108033931B. (n.d.). Synthesis method of N-Boc piperazine. Google Patents.

-

Vivid Enterprise. (n.d.). 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer. IndiaMART.

-

Organic Syntheses Procedure. (n.d.). o-CHLOROBENZOYL CHLORIDE. Retrieved from orgsyn.org.

-

Cayman Chemical. (2024). 1-(3-Chlorophenyl)piperazine (hydrochloride) - Safety Data Sheet.

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). ijpsr.com.

-

Asif, M. (2014). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC - PubMed Central.

-

El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride.

-

PrepChem.com. (n.d.). Synthesis of N-(3-methoxybenzoyl)-piperazine.

-

BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

-

Boc Sciences. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.

-

MDPI. (n.d.). methanone.

-

Fairweather, K. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.

-

BenchChem. (2025). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.

-

BenchChem. (2025). Application Notes and Protocols: Amidation of Lasamide with Piperazines.

-

Scribd. (n.d.). Synthetic Chemistry: Formation of The Amide Bond: Advanced Article.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 7. jgtps.com [jgtps.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. fishersci.com [fishersci.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. scribd.com [scribd.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat [kaivalchem.com]

Application Notes and Protocols for Utilizing m-Chlorophenylpiperazine (mCPP) as a Neuroendocrine Challenge Agent in Clinical Research

Introduction: Probing the Serotonergic System with Neuroendocrine Challenges

Neuroendocrine challenge tests are a cornerstone of clinical psychopharmacology, providing a dynamic window into the functional status of central neurotransmitter systems. By administering a specific pharmacological agent and measuring the subsequent hormonal response, researchers can infer the sensitivity and reactivity of targeted neural pathways. Meta-chlorophenylpiperazine (mCPP), a piperazine derivative, has been extensively utilized as a probe for the serotonin (5-HT) system.[1] Its complex pharmacology, primarily as a non-selective serotonin receptor agonist, allows for the stimulation of various 5-HT receptor subtypes, leading to downstream neuroendocrine effects that can be quantified to assess serotonergic function in both healthy and patient populations.[1][2]

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals on the application of mCPP as a neuroendocrine challenge agent. It amalgamates technical protocols with field-proven insights to ensure the safe and effective implementation of mCPP challenge studies.

Scientific Foundation: The Mechanism of mCPP Action

The utility of mCPP as a neuroendocrine probe is rooted in its broad-spectrum affinity for serotonin receptors. It acts as an agonist at most 5-HT receptors, with particularly strong actions at the 5-HT2B and 5-HT2C receptors.[3][4] Additionally, mCPP has been shown to inhibit serotonin reuptake and may act as a serotonin releasing agent.[3][4][5] This multifaceted interaction with the serotonergic system triggers a cascade of events culminating in the release of pituitary hormones, most notably prolactin and cortisol, as well as adrenocorticotropic hormone (ACTH).[1][6][7] The magnitude of these hormonal responses is believed to reflect the functional integrity of the postsynaptic 5-HT receptors involved in their regulation.

The anxiogenic and other behavioral effects of mCPP are thought to be primarily mediated by its action on 5-HT2C receptors.[3][4] Nausea, another common side effect, is likely due to stimulation of 5-HT3 receptors.[3] It is crucial for researchers to understand this complex receptor binding profile when designing studies and interpreting results, as the observed neuroendocrine and behavioral effects are an integrated response to stimulation of multiple 5-HT receptor subtypes.

Caption: Mechanism of mCPP-induced neuroendocrine and behavioral responses.

Pharmacokinetics and Dosing Considerations

A critical aspect of using mCPP in clinical studies is its significant interindividual pharmacokinetic variability.[7][8] Following oral administration, the bioavailability can range from 12% to 84%, and peak plasma concentrations can vary up to eight-fold.[7] The elimination half-life of mCPP ranges from approximately 2.4 to 6.8 hours.[7] This variability is a crucial factor to consider in study design and data analysis. mCPP is primarily metabolized by the cytochrome P450 enzyme CYP2D6.[4][9]

| Administration Route | Typical Dosage | Key Considerations |

| Oral | 0.25 mg/kg - 0.5 mg/kg | High pharmacokinetic variability.[7][8] Dose-dependent effects on hormones and side effects.[10] |

| Intravenous | 0.1 mg/kg | More consistent plasma levels compared to oral administration, but can have greater anxiogenic effects.[11] |

Detailed Protocol for an mCPP Neuroendocrine Challenge Study

This protocol outlines a standardized procedure for conducting an mCPP challenge test. It is imperative that all study procedures are approved by an Institutional Review Board (IRB) or ethics committee.

Participant Selection and Screening

-

Inclusion Criteria: Healthy volunteers or patients meeting the specific diagnostic criteria for the study. Age and gender should be carefully considered and documented, as hormonal responses can be influenced by these factors.[12]

-

Exclusion Criteria:

-

History of hypersensitivity to mCPP or other piperazine derivatives.

-

Current or recent use of psychotropic medications, particularly those affecting the serotonergic system. A washout period of at least 2 weeks (or longer, depending on the half-life of the medication) is recommended.

-

History of seizure disorders, significant cardiovascular, hepatic, or renal disease.

-

Pregnancy or lactation.

-

History of migraine, as mCPP can induce headaches.[4]

-

History of panic disorder, as mCPP can induce panic attacks.[10]

-

-

Pre-study Evaluation: A thorough medical history, physical examination, and baseline laboratory tests (including complete blood count, liver function tests, and renal function tests) should be conducted.

Experimental Procedure

Caption: Experimental workflow for an mCPP neuroendocrine challenge study.

-

Preparation: Participants should fast overnight (at least 8 hours) before the study.[13] They should be in a quiet, comfortable setting to minimize stress-induced hormonal fluctuations.

-

Catheter Placement: An intravenous catheter should be inserted into a forearm vein at least 30 minutes before the first baseline blood sample to allow for acclimatization.

-

Baseline Sampling: At least two baseline blood samples should be taken at 15-minute intervals (e.g., at -15 and 0 minutes) before mCPP administration to establish a stable baseline.

-

mCPP Administration: mCPP is typically administered orally as a capsule or in a liquid vehicle. The time of administration is designated as time 0.

-

Post-Administration Sampling: Blood samples for hormone analysis (prolactin, cortisol, ACTH) and mCPP plasma levels should be collected at regular intervals for at least 210 minutes post-administration (e.g., at 30, 60, 90, 120, 150, 180, and 210 minutes).[2][10]

-

Monitoring: Vital signs (blood pressure, heart rate, temperature) should be monitored throughout the study.[6][12] Participants should be assessed for side effects and behavioral changes using standardized rating scales.

Data Analysis and Interpretation

The primary outcome measures are the changes in plasma hormone concentrations from baseline. The area under the curve (AUC) and the peak hormone response (Δmax) are commonly used metrics. Statistical analysis should account for the repeated measures design of the study.

A blunted hormonal response to mCPP may suggest hyposensitivity of the postsynaptic serotonin receptors, which has been observed in some patient populations, such as individuals with schizophrenia.[2] Conversely, an exaggerated response could indicate receptor hypersensitivity. It is crucial to correlate hormonal data with mCPP plasma concentrations to account for pharmacokinetic variability.

Safety and Adverse Effects

While generally well-tolerated in research settings, mCPP can cause a range of side effects.[6][8] Investigators must be prepared to manage these potential adverse events.

| Common Side Effects | Less Common/Serious Side Effects |

| Anxiety[3][4][7] | Panic attacks[4][10] |

| Headache[3][4] | Worsening of obsessive-compulsive symptoms[4] |

| Nausea[3] | Serotonin syndrome (rare, but possible with high doses or in susceptible individuals)[14] |

| Dizziness[7] | Exacerbation of psychosis in schizophrenic patients[2][15] |

| Hypoactivity[3] |

Due to the risk of adverse events, studies should be conducted in a setting with appropriate medical support.

Limitations and Considerations

-

Lack of Receptor Selectivity: The broad receptor profile of mCPP makes it difficult to attribute findings to a specific 5-HT receptor subtype.

-

Pharmacokinetic Variability: The significant interindividual differences in mCPP metabolism can complicate data interpretation and necessitate the measurement of plasma drug levels.[7][8]

-

Side Effect Profile: The anxiogenic and other side effects of mCPP can be unpleasant for participants and may confound behavioral assessments.

Conclusion

The mCPP neuroendocrine challenge test remains a valuable tool for investigating the functional status of the central serotonergic system. When conducted with rigorous methodology and a thorough understanding of its pharmacological properties and potential limitations, it can provide important insights into the pathophysiology of psychiatric and neurological disorders and aid in the development of novel therapeutics.

References

-

PsychonautWiki. (2023, October 10). mCPP. Retrieved from [Link]

- Iqbal, N., Asnis, G. M., Wetzler, S., Kay, S. R., & van Praag, H. M. (1991). The mCPP challenge test in schizophrenia: hormonal and behavioral responses.

-

Wikipedia. (n.d.). meta-Chlorophenylpiperazine. Retrieved from [Link]

- Goudie, A. J., & Leathley, M. J. (1994). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Journal of Neurochemistry, 62(5), 1853-1856.

- Sprenger, T., Tebe, C., Valerius, G., O'Malley, G., Fiebich, B. L., & van der Meyden, C. (2000). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 20(2), 150-158.

- Mueller, E. A., Murphy, D. L., & Sunderland, T. (1985). Neuroendocrine effects of m-chlorophenylpiperazine, a serotonin agonist, in humans. The Journal of Clinical Endocrinology & Metabolism, 61(6), 1179-1184.

- Fuller, R. W., & Snoddy, H. D. (1990). Effect of meta-chlorophenylpiperazine (mCPP), a central serotonin agonist and vascular serotonin receptor antagonist, on blood pressure in SHR. Pharmacology Biochemistry and Behavior, 37(4), 743-746.

- Kahn, R. S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function.

- Murphy, D. L., Mueller, E. A., Hill, J. L., Tolliver, T. J., & Jacobsen, F. M. (1989). Comparative anxiogenic, neuroendocrine, and other physiologic effects of m-chlorophenylpiperazine given intravenously or orally to healthy volunteers. Psychopharmacology, 98(2), 275-282.

- Baumann, P., Nil, R., Souche, A., Montaldi, S., & Brawand-Amey, M. (1996). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. Journal of Clinical Psychopharmacology, 16(4), 308-315.

- Verkes, R. J., Van der Mast, R. C., Hengeveld, M. W., Tuyl, J. P., & Zwinderman, A. H. (1998). Serotonin syndrome after challenge with the 5-HT agonist meta-chlorophenylpiperazine. Journal of Clinical Psychopharmacology, 18(2), 162-164.

- Raleigh, M. J., Brammer, G. L., & McGuire, M. T. (1989). Neuroendocrine and behavioral effects of m-chlorophenylpiperazine administration in rhesus monkeys. Neuropharmacology, 28(1), 31-36.

- Deakin, J. F., & Graeff, F. G. (2002). Central serotonergic effects of m-chlorophenylpiperazine (mCPP) among normal control adolescents. Neuropsychopharmacology, 28(1), 131-138.

- Djezzar, S., & Dally, S. (2007). [Metachlorophenylpiperazine (mCPP): a new designer drug]. Annales de toxicologie analytique, 19(2), 107-112.

- Gross-Isseroff, R., Cohen, R., Sasson, Y., Voet, H., & Zohar, J. (2004). Serotonergic dissection of obsessive compulsive symptoms: a challenge study with m-chlorophenylpiperazine and sumatriptan. Neuropsychobiology, 50(3), 200-205.

- Krystal, J. H., Seibyl, J. P., Price, L. H., Woods, S. W., Heninger, G. R., & Charney, D. S. (1993). m-Chlorophenylpiperazine effects in neuroleptic-free schizophrenic patients. Evidence implicating serotonergic systems in the positive symptoms of schizophrenia.

-

U.S. Environmental Protection Agency. (2007). MCPP-p (acid), MCPP-p DMAS, & MCPP-p potassium salt: HED Preliminary Human Health Risk. Retrieved from [Link]

- Kahn, R. S., Wetzler, S., Asnis, G. M., Kling, M. A., Suckow, R. F., & van Praag, H. M. (1990). Effects of m-chlorophenylpiperazine in normal subjects: a dose-response study. Psychopharmacology, 100(3), 339-344.

-

Wikipedia. (n.d.). Trazodone. Retrieved from [Link]

- Shilling, A. D., Williams, W. V., & He, W. (2010). The Pharmacokinetics, Pharmacodynamics, and Safety of Orally Dosed INCB018424 Phosphate in Healthy Volunteers. Journal of Clinical Pharmacology, 50(6), 636-646.

Sources

- 1. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The MCPP challenge test in schizophrenia: hormonal and behavioral responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.psychonautwiki.org [m.psychonautwiki.org]

- 4. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 5. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroendocrine effects of M-chlorophenylpiperazine, a serotonin agonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trazodone - Wikipedia [en.wikipedia.org]

- 10. Effects of m-chlorophenylpiperazine in normal subjects: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative anxiogenic, neuroendocrine, and other physiologic effects of m-chlorophenylpiperazine given intravenously or orally to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Central serotonergic effects of m-chlorophenylpiperazine (mCPP) among normal control adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ptacts.uspto.gov [ptacts.uspto.gov]

- 14. Serotonin syndrome after challenge with the 5-HT agonist meta-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m-Chlorophenylpiperazine effects in neuroleptic-free schizophrenic patients. Evidence implicating serotonergic systems in the positive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vivo Microdialysis Procedure for Measuring mCPP-Induced Serotonin Release

[1][2][3][4]

Abstract & Scope

This application note details a rigorous protocol for monitoring extracellular serotonin (5-HT) dynamics in the rodent brain following administration of meta-Chlorophenylpiperazine (mCPP).[1] mCPP is a non-selective serotonin receptor agonist (preferentially 5-HT2C) and, critically, a serotonin releasing agent. Unlike simple reuptake inhibitors, mCPP induces 5-HT release via serotonin transporter (SERT) reversal, a mechanism distinct from impulse-dependent exocytosis.

This guide focuses on the medial prefrontal cortex (mPFC) and hippocampus —regions critical for mood regulation and anxiety—and utilizes High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for femtomole-level quantification.

Mechanistic Introduction

To design a valid experiment, one must understand the pharmacological trigger. mCPP acts through two primary mechanisms:

-

Receptor Agonism: Direct activation of postsynaptic 5-HT2C receptors (anxiogenic effects).

-

Presynaptic Release (The Microdialysis Target): mCPP acts as a substrate for SERT. It enters the presynaptic terminal and triggers the efflux of cytosolic 5-HT into the extracellular space via transporter reversal .

Key Experimental Insight: Unlike depolarization-induced release (e.g., via Potassium), mCPP-induced 5-HT release is often Tetrodotoxin (TTX)-insensitive and Calcium-independent . This distinction is vital for validating your data; if your "release" is blocked by TTX, you may be observing a secondary network effect rather than the direct mCPP pharmacological action.

Workflow Visualization

The following diagram outlines the experimental logic and decision pathways.

Figure 1: Operational workflow for mCPP microdialysis. Note the critical equilibration phase to stabilize basal levels before drug challenge.

Pre-Clinical Setup & Materials[5]

Subject Selection

-

Species: Adult Male Sprague-Dawley or Wistar Rats (250–350g).

-

Housing: Single housing after surgery is mandatory to prevent cannula damage.

Reagents & Solutions

-

Artificial Cerebrospinal Fluid (aCSF): The perfusion fluid must mimic the ionic balance of the brain to prevent osmotic shock.

-

Composition: NaCl 147 mM, KCl 2.7 mM, CaCl₂ 1.2 mM, MgCl₂ 0.85 mM.

-

pH: Adjusted to 7.4.

-

Sterility: Filter through 0.22 µm membrane; prepare fresh daily to avoid bacterial growth which generates noise in ECD.

-

-

mCPP Solution:

-

Dissolve m-Chlorophenylpiperazine hydrochloride in sterile saline (for IP) or aCSF (for reverse dialysis).

-

Note: mCPP is light-sensitive; protect solutions from direct light.

-

Microdialysis Probes

-

Membrane: Polyethersulfone (PES) or Cuprophan.

-

Cut-off: 6 kDa or 20 kDa (allows monoamines to pass, excludes enzymes).

-

Active Length: 2 mm (for mPFC) or 4 mm (for Hippocampus).

-

Probe Selection: CMA/12 or equivalent is the industry standard for rat CNS.

Detailed Protocol

Phase 1: Stereotaxic Surgery

Goal: Accurate placement of the guide cannula without damaging the target region.

-

Anesthesia: Isoflurane (induction 4%, maintenance 1.5-2%).

-

Target Coordinates (from Bregma):

-

Implantation: Lower guide cannula slowly (0.2 mm/min) to minimize tissue compression. Anchor with skull screws and dental cement.[2]

-

Recovery: Allow 5–7 days. This ensures the Blood-Brain Barrier (BBB) reseals, normalizing local physiology.

Phase 2: Probe Insertion & Equilibration

Goal: Establish a stable baseline. Acute insertion causes a "trauma release" of neurotransmitters that must clear before sampling.

-

Insertion: On the experiment day, insert the probe into the guide cannula.

-

Perfusion: Connect to a micro-infusion pump.

-

Stabilization: Perfuse for at least 120–180 minutes .

-

Why? Initially, 5-HT levels are artificially high due to tissue damage. Wait until levels plateau.

-

Phase 3: Sampling & Drug Administration

Goal: Capture the dynamic change in 5-HT.

-

Basal Sampling: Collect 3–4 samples (20 min intervals at 1.0 µL/min = 20 µL sample).

-

Criterion: Basal samples must not vary by >10%.

-

-

Drug Challenge (mCPP):

-

Systemic (IP): Inject 0.5, 2.5, or 5.0 mg/kg mCPP. This mimics clinical dosing.

-

Reverse Dialysis: Switch syringe to aCSF + mCPP (e.g., 100 µM) to test local effects.

-

-

Post-Drug Sampling: Continue collection for 180–240 minutes. mCPP-induced 5-HT release typically peaks at 40–60 mins and returns to baseline by 180 mins.

Analytical Method: HPLC-ECD

Serotonin is electroactive, making ECD the gold standard for detection.

System Configuration[10][11]

-

Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 3 µm particle size).

-

Detector: Coulometric or Amperometric (Glassy Carbon working electrode).

-

Applied Potential: +400 mV to +600 mV vs. Ag/AgCl (Optimized for 5-HT oxidation).

Mobile Phase Optimization

To separate 5-HT from the solvent front and metabolites (5-HIAA), use an ion-pairing agent.

-

Buffer: 50 mM Citrate/Acetate buffer (pH 4.0 - 5.0).

-

Additives:

-

0.1 mM EDTA (chelates metals to reduce background noise).

-

0.5 mM Octanesulfonic Acid (OSA) – Critical: Increases 5-HT retention time.

-

-

Organic Modifier: 10-15% Methanol or Acetonitrile.

Table 1: Typical HPLC Parameters for 5-HT Detection

| Parameter | Setting | Reason |

| Flow Rate | 0.2 - 0.4 mL/min | Low flow for microbore columns increases sensitivity. |

| Temperature | 30°C | Stabilizes retention times. |

| Retention Time | 5 - 10 min | Must be distinct from the solvent front and 5-HIAA. |

| LOD | < 0.5 fmol | Basal 5-HT is often 1-5 fmol/sample; high sensitivity is non-negotiable. |

Data Analysis & Interpretation

Calculating % Baseline

Raw data (fmol/sample) should be normalized to the average of the 3 basal samples.

Probe Recovery

Absolute quantification requires correcting for probe efficiency (recovery).

-

In Vitro Recovery: Place probe in a standard solution of 5-HT at 37°C.

-

Note: In vivo recovery is typically lower (20-30%) due to tissue tortuosity.

Mechanistic Validation (Self-Validating Protocol)

To confirm the source of 5-HT, consider these controls:

-

TTX (1 µM) via Reverse Dialysis: If mCPP-induced release persists despite TTX, it confirms the transporter-mediated (impulse-independent) mechanism.

-

Calcium-Free aCSF: If release persists without Calcium, it confirms non-exocytic release.

Pathway Visualization

The following diagram illustrates the specific synaptic mechanism mCPP exploits, contrasting it with normal exocytosis.

Figure 2: Synaptic mechanism. mCPP enters via SERT, triggering the transporter to reverse direction and pump cytosolic 5-HT out, bypassing vesicular exocytosis.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| High Basal Noise | Bacterial contamination or dirty mobile phase. | Prepare fresh aCSF/mobile phase daily. Passivate HPLC system with 20% Nitric Acid. |

| Drifting Baseline | Temperature fluctuation or electrode not equilibrated. | Keep column/cell at constant T. Allow detector to stabilize for 24h before injection. |

| No 5-HT Peak | Oxidation potential too low or probe clog. | Increase potential to +600mV. Check probe flow (look for fluid at outlet).[5] |

| Low Recovery | Flow rate too high or membrane fouled. | Reduce flow to 1.0 µL/min. Ensure probe is not left in tissue >24h without perfusion. |

References

-

Baumann, M. H., et al. (2001). 1-(m-chlorophenyl)piperazine (mCPP) dissociates in vivo serotonin release from long-term serotonin depletion in rat brain.[7] Neuropsychopharmacology. Link

-

Eriksson, E., et al. (1999). Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain.[8][1] Neuropsychopharmacology. Link

-

Paxinos, G., & Watson, C. (2006). The Rat Brain in Stereotaxic Coordinates. Elsevier.[4] (Standard Atlas Reference).

-

Perry, K. W., & Fuller, R. W. (1992). Effect of 1-(m-chlorophenyl)piperazine (mCPP) on extracellular 5-hydroxyindoleacetic acid and 5-hydroxytryptamine in rat hypothalamus in vivo. Journal of Pharmacy and Pharmacology. Link

-

Tao, R., & Auerbach, S. B. (2002). GABAergic and glutamatergic modulation of serotonin release in the rat medial prefrontal cortex. Journal of Neurochemistry. Link

Sources

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. basinc.com [basinc.com]

- 6. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(m-chlorophenyl)piperazine (mCPP) dissociates in vivo serotonin release from long-term serotonin depletion in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Antinociceptive and anticonvulsant activity assays for mCPP derivatives

This Application Note provides a rigorous technical framework for the preclinical evaluation of mCPP (1-(3-chlorophenyl)piperazine) derivatives. These protocols are designed to assess therapeutic efficacy in nociception (pain) and epilepsy (seizure disorders) while simultaneously screening for neurotoxicity.

Antinociceptive & Anticonvulsant Activity Assays

Introduction & Mechanistic Rationale

The mCPP (meta-chlorophenylpiperazine) scaffold is a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for Central Nervous System (CNS) ligands. While mCPP itself is a non-selective serotonin receptor agonist (with high affinity for 5-HT

Why these assays?

-

Anticonvulsant Screening: Piperazine derivatives often exhibit broad-spectrum protection against generalized tonic-clonic seizures (via VGSC blockade) and absence seizures (via GABA modulation).

-

Antinociceptive Profiling: The serotonergic modulation inherent to the mCPP core necessitates testing in both thermal (supraspinal) and chemical (peripheral/inflammatory) pain models to distinguish central analgesia from anti-inflammatory effects.

Compound Management & Formulation

Critical Step: mCPP derivatives are often lipophilic bases. Improper solubilization leads to erratic bioavailability and false negatives.

Standard Vehicle Protocol

For intraperitoneal (i.p.) administration in mice (20–30 g):

-

Primary Solvent: Dissolve the weighed compound in 100% DMSO (max 5-10% of final volume).

-

Surfactant: Add Tween-80 (1-2 drops) and vortex until clear.

-

Diluent: Slowly add 0.9% sterile saline or 0.5% methylcellulose (MC) under continuous vortexing to prevent precipitation.

-

pH Adjustment: Ensure final pH is 6.5–7.4. Piperazine salts (HCl) may require buffering.

Dosing: Administer at 10 mL/kg body weight. Time-to-Peak Effect (TPE): Standard screening occurs 30 minutes post-injection (i.p.) unless pharmacokinetic data suggests otherwise.

Experimental Workflow Visualization

The following diagram outlines the logical screening cascade to maximize data quality while minimizing animal usage (3R principles).

Caption: Sequential screening cascade prioritizing neurotoxicity exclusion prior to efficacy testing.

Module A: Anticonvulsant Assays

A1. Maximal Electroshock Seizure (MES) Test

Objective: Assess protection against generalized tonic-clonic seizures (Grand Mal). This assay primarily identifies agents acting on voltage-gated Na

Protocol:

-

Instrumentation: Electroconvulsometer with corneal electrodes.

-

Preparation: Apply 0.9% saline or electrolyte gel to the eyes of male albino mice (CF-1 or Swiss Webster, 25–30 g).

-

Stimulation: Deliver an electrical stimulus: 50 mA, 60 Hz, 0.2 seconds .

-

Observation: Immediately observe the animal for tonic hindlimb extension (THE) (rigid extension of hind legs >90° to the body).

-

Scoring:

-

Protected: Absence of THE.

-

Not Protected: Presence of THE.[1]

-

Validation:

-

Positive Control: Phenytoin (25 mg/kg, i.p.) or Valproic Acid (300 mg/kg).

-

Criterion: 100% protection in controls.

A2. Subcutaneous Pentylenetetrazol (scPTZ) Test

Objective: Assess protection against myoclonic/absence seizures (Petit Mal). This assay targets GABAergic modulation.

Protocol:

-

Induction: Inject Pentylenetetrazol (PTZ) at 85 mg/kg (CD97 dose) subcutaneously into the loose skin of the neck.

-

Observation: Place mouse in a clear plexiglass cage and observe for 30 minutes .

-

Endpoints:

Module B: Antinociceptive Assays

B1. Acetic Acid-Induced Writhing (Peripheral Pain)

Objective: Evaluate peripheral analgesic activity mediated by local peritoneal inflammation and prostaglandin release.

Protocol:

-

Treatment: Administer Test Compound (i.p.) 30 min prior to challenge.

-

Challenge: Inject 0.6% - 1.0% Acetic Acid solution (10 mL/kg, i.p.).

-

Acclimation: Wait 5 minutes post-challenge.

-

Counting: Count the number of "writhes" for 10 minutes .

-

Definition of Writhe: Abdominal constriction, trunk twisting, and hindlimb extension.[4]

-

-

Calculation:

Validation:

-

Positive Control: Indomethacin (10 mg/kg) or Acetylsalicylic acid.

B2. Hot Plate Test (Central/Supraspinal Pain)

Objective: Differentiate central analgesia (opioid/5-HT like) from peripheral effects.

Protocol:

-

Setup: Heat the metal plate to 55.0 ± 0.5 °C .

-

Baseline: Measure latency for untreated mice (exclude mice with latency <5s or >30s).

-

Testing: Place mouse on the plate.

-

Endpoint: Record latency to hind paw licking or jumping .

-

Cut-off: 45 seconds strictly enforced to prevent tissue damage.

Module C: Neurotoxicity Control (Rotarod)

Crucial Control: Sedation or ataxia mimics anticonvulsant activity (false positive) and suppresses writhing. You must prove the animal is motor-competent.

Protocol:

-

Training: Train mice on a rotating rod (fixed speed 6–10 rpm) 24h prior to testing. Only those remaining >60s are selected.

-

Testing: Administer compound. Place mouse on the rod at T=30 min.

-

Scoring:

-

Pass: Maintains balance for >60 seconds.

-

Fail: Falls off <60 seconds (indicates neurotoxicity/sedation).

-

-

Metric: Calculate TD

(Toxic Dose 50%).

Data Presentation & Analysis

Summary Table Template

| Assay | Endpoint | Positive Control | Typical Active Dose (mCPP derivs) |

| MES | % Protection (THE) | Phenytoin | 30–100 mg/kg |

| scPTZ | Latency to Clonic | Diazepam | 50–100 mg/kg |

| Writhing | % Inhibition | Aspirin/Morphine | 10–50 mg/kg |

| Rotarod | Motor Deficit | Diazepam (High Dose) | TD |

Statistical Methods

-

Quantitative Data (Latencies, Writhes): One-way ANOVA followed by Dunnett’s post-hoc test (comparing all columns to Vehicle Control).

-

Quantal Data (% Protection): Fisher’s Exact Test .

-

ED

/ TD

Mechanistic Diagram (5-HT/GABA/Na+)

Caption: Putative pharmacodynamic interactions of mCPP derivatives leading to observed phenotypes.

References

-

Kamiński, K., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione.[5][6] International Journal of Molecular Sciences, 21(16), 5750.[5] Link

-

Obniska, J., et al. (2022). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides.[7] Molecules, 27(15), 4812. Link

-

NIH/NINDS. (n.d.). Maximal Electroshock Seizure (MES) Test Protocol.[2][8][5][9][10] PANAChE Database. Link

-

Raffa, R. B., et al. (1992). The formalin test: scoring properties of the first and second phases of the pain response in rats. Journal of Pharmacological and Toxicological Methods, 27(4), 237-254. Link

-

Dunham, N. W., & Miya, T. S. (1957). A note on a simple apparatus for detecting neurological deficit in rats and mice. Journal of the American Pharmaceutical Association, 46(3), 208-209. Link

Sources

- 1. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. rjptsimlab.com [rjptsimlab.com]

- 5. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [ruj.uj.edu.pl]

- 8. mdpi.com [mdpi.com]

- 9. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 3-Chlorophenyl Piperazine Analogues

Welcome to the technical support center for the microwave-assisted synthesis of 3-chlorophenyl piperazine analogues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and achieve reliable, high-yield synthesis.

The synthesis of N-arylpiperazines, such as 3-chlorophenyl piperazine and its derivatives, is a cornerstone in the development of a wide range of pharmaceuticals. The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely adopted method for constructing the crucial C-N bond in these molecules.[1][2][3][4] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this process, offering significant advantages in terms of reaction speed, yield, and efficiency.[5][6][7][8][9] However, like any sophisticated chemical transformation, challenges can arise. This guide is structured to provide clear, actionable solutions based on a deep understanding of the underlying reaction mechanisms.

Troubleshooting Guide

This section addresses specific issues you may encounter during the microwave-assisted synthesis of 3-chlorophenyl piperazine analogues. Each problem is followed by a discussion of potential causes and a step-by-step guide to resolution.

Problem 1: Low or No Product Yield

A low yield of the desired 3-chlorophenyl piperazine analogue is one of the most common issues. This can stem from several factors related to the catalyst system, reaction conditions, or reagents.

Potential Causes and Solutions:

-

Inactive Catalyst: The palladium catalyst is the heart of the Buchwald-Hartwig reaction. Its activity can be compromised by oxidation or improper handling.

-

Solution:

-

Use a Pre-catalyst: Employ a stable palladium pre-catalyst, such as those complexed with bulky biarylphosphine ligands.

-

Ligand Selection: The choice of phosphine ligand is critical. For electron-rich aryl chlorides like 3-chlorophenyl chloride, sterically hindered and electron-rich ligands (e.g., Buchwald's biarylphosphines) are often necessary to promote the oxidative addition step.[1][4]

-

Inert Atmosphere: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) active species.

-

-

-

Inefficient Microwave Heating: The efficiency of microwave heating depends on the dielectric properties of the solvent and reactants.

-

Solution:

-

Solvent Choice: Use a solvent with a high dielectric constant that absorbs microwaves efficiently, such as DMF, DMSO, or dioxane.

-

Power and Temperature Settings: Do not confuse microwave power (in watts) with temperature. Modern microwave reactors allow for precise temperature control. Set a target temperature and allow the instrument to modulate the power to maintain it.[7] Localized superheating from excessively high power can lead to decomposition.[7]

-

-

-

Incorrect Base: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the piperazine.

-

Solution:

-

Base Strength: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig aminations.[4]

-

Solubility: Ensure the base is sufficiently soluble in the reaction medium.

-

-

Problem 2: Formation of Significant Side Products

The appearance of unexpected peaks in your analytical data (e.g., LC-MS, GC-MS) indicates the formation of side products. Identifying these impurities is key to diagnosing the problem.

Potential Causes and Solutions:

-

Disubstitution of Piperazine: If piperazine is used as the starting material, a common side product is the N,N'-diarylpiperazine.

-

Solution:

-

Stoichiometry: Use a molar excess of piperazine relative to the 3-chlorophenyl halide. This statistically favors the monosubstituted product.

-

Protecting Groups: Alternatively, start with a mono-protected piperazine (e.g., N-Boc-piperazine) to prevent disubstitution. The protecting group can be removed in a subsequent step.[10]

-

-

-

Hydrodehalogenation: This side reaction replaces the chlorine atom with a hydrogen, resulting in aniline byproducts.

-

Solution:

-

Water Content: Scrupulously dry all reagents and solvents. Water can be a proton source for hydrodehalogenation.

-

Ligand Choice: Certain ligands can suppress this side reaction.

-

-

-

Aryne Formation: At high temperatures and with very strong bases, elimination of HCl can lead to a highly reactive benzyne intermediate, which can then be trapped by the amine to give regioisomeric products.[11]

-

Solution:

-

Microwave Advantage: Microwave heating can often be more selective than conventional heating, potentially minimizing aryne formation by selectively activating the desired catalytic cycle intermediates.[11]

-

Temperature Control: Optimize the reaction temperature to be high enough for the desired reaction to proceed but low enough to suppress aryne formation.

-

-

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using microwave synthesis for this reaction compared to conventional heating?

Microwave-assisted organic synthesis (MAOS) offers several advantages:[8][9][12][13]

-

Rapid Heating: Microwaves heat the reaction mixture volumetrically and directly, leading to much faster heating rates compared to the conductive heating of an oil bath.[13] This dramatically reduces reaction times, often from hours to minutes.[6][14]

-

Higher Yields: The rapid and uniform heating can lead to cleaner reactions with fewer side products, often resulting in higher isolated yields.[8][12]

-

Improved Reproducibility: Modern microwave reactors provide precise control over temperature and pressure, leading to more reproducible results.

-

Green Chemistry: MAOS often allows for the use of less solvent and can enable the use of more environmentally benign solvents.[12]

Q2: How do I choose the optimal microwave parameters (temperature, time, and power)?

The optimal parameters are highly dependent on the specific substrates, catalyst system, and solvent. A systematic approach to optimization is recommended:

-

Temperature Screening: Start with a temperature range typical for Buchwald-Hartwig reactions (e.g., 100-150 °C). Run small-scale reactions at different temperatures for a fixed time and analyze the conversion.

-

Time Course Analysis: Once an optimal temperature is identified, run a reaction and take aliquots at different time points to determine the minimum time required for complete conversion.

-

Power Settings: In modern microwave synthesizers, it is generally best to set a target temperature and allow the instrument to automatically regulate the power to maintain that temperature. A maximum power setting can be used as a safety precaution.

Q3: Can I use a domestic microwave oven for these syntheses?

It is strongly advised not to use a domestic microwave oven for chemical synthesis. Domestic ovens lack the necessary safety features and controls for scientific applications. Specifically, they do not have:

-

Sealed reaction vessels to contain pressure.

-

Temperature and pressure sensors for reaction control and safety.

-

Software to control and monitor reaction parameters.

-

Proper ventilation for hazardous fumes.

Q4: What are the most common palladium sources and ligands for the synthesis of 3-chlorophenyl piperazine analogues?

-

Palladium Sources:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

-

Ligands:

-

Bulky Biarylphosphines: These are often the ligands of choice for coupling aryl chlorides. Examples include:

-

XPhos

-

SPhos

-

RuPhos

-

-

Bidentate Phosphines: Ligands like BINAP and DPEPhos can also be effective, particularly for aryl bromides and iodides.[15]

-

Q5: How should I purify the final 3-chlorophenyl piperazine analogue?

The purification strategy will depend on the physical properties of your product and the nature of any impurities.

-

Extraction: A standard aqueous workup is often the first step to remove inorganic salts and water-soluble impurities.

-

Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method of purification.[16]

-

Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is a common purification technique.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 1-(3-chlorophenyl)piperazine

This protocol describes a general method for the Buchwald-Hartwig amination of 1-bromo-3-chlorobenzene with piperazine.

Materials:

-

1-Bromo-3-chlorobenzene

-